N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further linked to a hydroxybenzohydrazide group. The compound’s molecular formula is C21H18N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 4-hydroxybenzohydrazide with 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled conditions. For instance, the reaction can be performed in ethanol with a catalytic amount of acetic acid at reflux temperature .
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Benzyloxy)benzylidene)-4-biphenylcarbohydrazide: This compound has a similar structure but with a biphenyl group instead of a hydroxybenzohydrazide group.
N’-(4-(Benzyloxy)benzylidene)-4-tetradecanohydrazide: This compound features a tetradecane chain, making it more hydrophobic.
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxybenzohydrazide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
302910-63-0 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-19-10-8-18(9-11-19)21(25)23-22-14-16-6-12-20(13-7-16)26-15-17-4-2-1-3-5-17/h1-14,24H,15H2,(H,23,25)/b22-14+ |
InChI Key |
SZXWHGDCUFXJLQ-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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